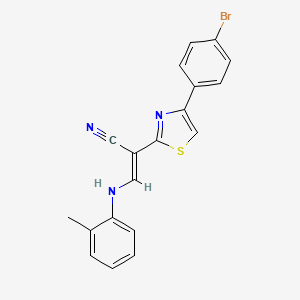
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various amines and acrylonitrile under controlled conditions. The synthesis typically yields high purity, as confirmed by spectroscopic methods such as NMR and mass spectrometry. The crystal structure has been characterized, revealing significant interactions between the bromophenyl and thiazole moieties, which may contribute to its biological activity .
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazole ring is believed to enhance its interaction with cellular targets involved in cell proliferation and survival .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered drug metabolism in pathogens or cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it affects signaling pathways that are critical for cell survival and apoptosis.
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium spp. | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial viability compared to control groups, suggesting its potential as a therapeutic agent against resistant infections .
- Cancer Cell Line Studies : In another investigation involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspases 3 and 9 .
属性
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYYIFDRTXTCG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














